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molecular formula C12H14N2O B8289504 3-Methyl-4-(2-methylimidazol-1-yl)benzyl alcohol

3-Methyl-4-(2-methylimidazol-1-yl)benzyl alcohol

Cat. No. B8289504
M. Wt: 202.25 g/mol
InChI Key: JWDOYYQYFCDFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753682

Procedure details

Prepared from 2-methylimidazole and ethyl 4-fluoro-3-methylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.F[C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][C:9]=1[CH3:19]>>[CH3:19][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:8]=1[N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:12][OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=O)OCC)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C(CO)C=CC1N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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